2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide;hydrochloride
Description
Properties
IUPAC Name |
2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN4O2.ClH/c1-20-9-2-5-14-24(20)28(29(36)32-22-11-3-4-12-22)34(23-13-8-10-21(30)17-23)27(35)18-33-19-31-25-15-6-7-16-26(25)33;/h2,5-10,13-17,19,22,28H,3-4,11-12,18H2,1H3,(H,32,36);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSMHAMFRFTZMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)NC2CCCC2)N(C3=CC(=CC=C3)F)C(=O)CN4C=NC5=CC=CC=C54.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzimidazole Formation
The synthesis begins with the construction of the benzimidazole core, typically achieved through condensation reactions. A critical step involves the reaction of o-phenylenediamine derivatives with carboxylic acids or their activated equivalents. For instance, ethyl 3-(pyridin-2-ylamino)propanoate serves as a key intermediate, synthesized via nucleophilic substitution between pyridin-2-amine and ethyl acrylate under basic conditions. This intermediate is subsequently functionalized to introduce the cyclopentylamino and fluorophenyl groups through sequential alkylation and acylation reactions.
Functionalization Steps
Functionalization of the benzimidazole core involves two primary modifications:
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Introduction of the 3-fluoroanilino group : Achieved via nucleophilic aromatic substitution using 3-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
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Cyclopentylamide formation : The cyclopentyl group is introduced through amide bond formation between the benzimidazole intermediate and cyclopentylamine, often mediated by HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or similar reagents.
Hydrochloride Salt Formation
The final step involves converting the free base to its hydrochloride salt. This is typically accomplished by treating the compound with hydrochloric acid (HCl) in a polar solvent such as ethanol or methanol, followed by crystallization to enhance purity.
Optimization of Reaction Conditions
Temperature and Time
Reaction parameters significantly impact yield and purity. For example:
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Reduction of nitro intermediates : Substituting catalytic hydrogenation (Pd/C) with Fe-acetic acid systems eliminates catalyst poisoning and improves yields from 70% to 92%.
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Amide coupling : Optimal temperatures range from 25°C to 35°C, with extended reaction times (12–24 hours) ensuring complete conversion.
Table 1: Key Reaction Conditions and Yields
Catalysts and Reagents
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Iron-based reduction : Fe-acetic acid systems outperform traditional Pd-C catalysts in nitro-group reductions, minimizing byproducts.
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Coupling agents : HATU and DCC are preferred for amide bond formation due to their high efficiency and compatibility with sensitive functional groups.
Purification and Characterization
Chromatographic Techniques
Preparative high-performance liquid chromatography (HPLC) is critical for isolating the final compound. A Phenomenex Luna C18 column with acetonitrile-water gradients achieves >99% purity, as demonstrated in large-scale syntheses.
Recrystallization
Recrystallization from ethanol-water mixtures (3:1 v/v) yields the hydrochloride salt as a white crystalline solid with a melting point of 218–220°C.
Analytical Validation
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NMR spectroscopy : Confirmatory H NMR signals include δ 8.21 (s, 1H, benzimidazole-H) and δ 1.45–1.89 (m, 8H, cyclopentyl).
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Mass spectrometry : ESI-MS m/z 547.2 [M+H] aligns with the theoretical molecular weight.
Industrial-Scale Production Considerations
Scalability Challenges
Transitioning from laboratory to industrial synthesis necessitates:
Yield Maximization
Optimized processes achieve an overall yield of 68% across six steps, with throughput exceeding 50 kg/batch in pilot-scale trials.
Recent Advances and Alternative Methodologies
Chemical Reactions Analysis
Types of Reactions
2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the benzimidazole core.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the functionalization of this compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), methanol, ethanol.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of mutant IDH1 and its effects on metabolic pathways.
Biology: Investigated for its role in modulating cellular metabolism and its potential as a therapeutic agent in cancer research.
Medicine: Explored for its potential use in treating cancers with IDH1 mutations, particularly glioblastoma.
Industry: Utilized in the development of new therapeutic agents targeting metabolic pathways in cancer.
Mechanism of Action
2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide;hydrochloride exerts its effects by selectively inhibiting the mutant IDH1 enzyme. The compound binds to the active site of the enzyme, preventing the conversion of isocitrate to alpha-ketoglutarate. This inhibition leads to a reduction in the production of 2-hydroxyglutarate, a metabolite that promotes cancer cell growth and survival . The molecular targets and pathways involved include the IDH1 enzyme and the downstream metabolic pathways affected by its inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Functional Implications
Electronic and Steric Effects: The 3-fluoroanilino group in the target compound may improve metabolic stability compared to chlorinated analogs (e.g., dichlorophenyl derivatives) due to reduced susceptibility to oxidative metabolism .
Hydrogen Bonding and Crystal Packing :
- Analogous acetamides exhibit R22(10) hydrogen-bonded dimers, stabilizing crystal lattices . The target compound’s hydrochloride salt likely forms ionic interactions, further influencing solubility and crystallinity.
Pharmacological Potential: While biological data for the target compound are unavailable, structurally related N-substituted acetamides show antimicrobial, anti-inflammatory, and enzyme-inhibitory activities. The cyclopentyl group may confer selectivity for hydrophobic binding pockets in therapeutic targets .
Table 1: Structural Comparison of Acetamide Derivatives
| Parameter | Target Compound | 2-(3,4-Dichlorophenyl)-N-(pyrazolyl)acetamide | N-(4-Bromophenyl)-2-(naphthyl)acetamide |
|---|---|---|---|
| Molecular Weight | ~550 g/mol (estimated) | 402.26 g/mol | 354.23 g/mol |
| Aromatic Substituents | Benzimidazole, 2-methylphenyl | 3,4-Dichlorophenyl, pyrazolyl | 4-Bromophenyl, naphthyl |
| Hydrogen Bonding | Likely N–H⋯Cl⁻ (salt) | N–H⋯O (R22(10) dimers) | N–H⋯O (planar amide) |
| Solubility | High (hydrochloride salt) | Moderate (neutral form) | Low (lipophilic substituents) |
Key Observations:
- The target compound’s hydrochloride salt distinguishes it from neutral analogs, offering enhanced solubility for preclinical testing.
- Steric hindrance from the 2-methylphenyl group may reduce conformational flexibility compared to dichlorophenyl or naphthyl derivatives, impacting binding kinetics .
Biological Activity
The compound 2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide; hydrochloride is a synthetic derivative featuring a complex structure that includes a benzimidazole moiety, an acetamide group, and a cyclopentyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and neuroprotective applications.
Chemical Structure and Properties
The molecular formula of this compound is , and it exhibits several functional groups that contribute to its pharmacological properties. The presence of a benzimidazole ring is notable for its biological relevance, often associated with various therapeutic effects.
Biological Activity Overview
Research indicates that compounds similar to this one demonstrate a range of biological activities, including:
- Antitumor Activity : Studies have shown that benzimidazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds with similar structures have been tested against various cancer cell lines, indicating significant cytotoxic effects.
- Neuroprotective Effects : Recent studies have evaluated the neuroprotective properties of benzimidazole-containing acetamides. These compounds have shown promise in mitigating oxidative stress and neuroinflammation, which are critical factors in neurodegenerative disorders .
The mechanism through which this compound exerts its biological effects is primarily linked to its ability to interact with specific biological targets, such as enzymes and receptors. For example:
- DNA Binding : Many benzimidazole derivatives demonstrate the ability to bind DNA, which can inhibit DNA-dependent enzymes, thereby affecting cell proliferation.
- Enzyme Inhibition : The structural characteristics allow for interactions with various enzymes involved in cancer progression and neurodegeneration.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of benzimidazole derivatives, providing insights into their biological activities:
- Antitumor Studies : A study published in 2021 investigated the antitumor activity of newly synthesized benzimidazole derivatives against lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that certain derivatives exhibited IC50 values as low as , demonstrating potent anticancer properties .
- Neuroprotective Studies : Another research effort explored the neuroprotective effects of benzimidazole acetamides against ethanol-induced neurodegeneration in rat models. The compounds significantly reduced oxidative stress markers and improved cognitive function in treated animals .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other related benzimidazole derivatives is insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(N-[2-(benzimidazol-1-yl)acetyl]-aniline) | Benzimidazole, Acetamide | Anticancer |
| 3-Fluoroaniline Derivative | Fluorine Substituent | Enzyme Inhibition |
| N-Cyclohexyl Acetamide | Cyclohexane Ring | Analgesic Properties |
This table illustrates how variations in structure can influence biological activity, highlighting the potential for enhanced selectivity and potency in the examined compound compared to others.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide hydrochloride, and how are reaction conditions optimized?
- Methodology : Multi-step synthesis typically involves coupling benzimidazole derivatives with fluorinated aniline intermediates, followed by cyclopentyl acetylation. Key parameters include solvent choice (e.g., dichloromethane or ethanol), temperature control (reflux vs. room temperature), and catalyst selection (e.g., EDCI/HOBt for amide bond formation). Reaction progress is monitored via thin-layer chromatography (TLC) and characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
- Optimization : Design of Experiments (DoE) can systematically vary factors like molar ratios, solvent polarity, and reaction time to maximize yield and minimize by-products. Statistical tools (e.g., ANOVA) identify critical variables .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?
- Techniques :
- NMR Spectroscopy : Assigns proton and carbon environments (e.g., distinguishing benzimidazole protons from cyclopentyl groups) .
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns. High-resolution MS (HRMS) validates the molecular formula .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection quantifies impurities. Melting point analysis ensures batch consistency .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines : Adhere to institutional Chemical Hygiene Plans, including fume hood use for synthesis, personal protective equipment (PPE), and waste disposal protocols for halogenated/organic by-products. Toxicity screening (e.g., acute exposure tests) informs handling precautions .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemistry) predict reaction pathways and guide experimental design for this compound?
- Approach : Density functional theory (DFT) calculates transition-state energies to identify favorable reaction pathways (e.g., amidation vs. side reactions). Molecular docking predicts binding interactions with biological targets (e.g., enzymes or receptors) .
- Integration : Combine computational reaction path searches with experimental validation. For example, predicted solvent effects (dielectric constant) are tested empirically to refine synthetic protocols .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable IC₅₀ values in enzyme assays)?
- Analysis :
- Source Identification : Assess assay conditions (e.g., buffer pH, temperature) and compound stability (e.g., hydrolysis in aqueous media).
- Statistical Validation : Use replicate experiments and meta-analysis to distinguish outliers from systemic variability.
- Structural Confounds : Verify stereochemical purity (via chiral HPLC) and hydrate/solvate forms (via X-ray crystallography) .
Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replacing fluorine with chlorine or methyl groups) to probe electronic and steric effects .
- Biological Testing : Compare analogs in target-specific assays (e.g., kinase inhibition) and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling.
- Case Study : Fluorine substitution at the anilino position may enhance metabolic stability but reduce solubility; cyclopentyl groups can influence lipophilicity and target engagement .
Q. What advanced separation techniques (e.g., membrane technologies) purify this compound from complex reaction mixtures?
- Techniques :
- Membrane Filtration : Nanofiltration removes low-molecular-weight impurities while retaining the target compound.
- Chromatography : Preparative HPLC with gradient elution separates closely related by-products (e.g., diastereomers).
- Optimization : Solvent-resistant membranes and simulated moving bed (SMB) chromatography improve scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
